molecular formula C25H24F2N4O2S2 B2924028 N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide CAS No. 338954-14-6

N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2924028
CAS No.: 338954-14-6
M. Wt: 514.61
InChI Key: NEFZWCNYEMIYCM-UHFFFAOYSA-N
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Description

N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C25H24F2N4O2S2 and its molecular weight is 514.61. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition for Pain and Inflammation Treatment

Sulfonamide derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Compounds like JTE-522, a 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, have been identified as potent, highly selective, and orally active COX-2 inhibitors. These are currently in clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the therapeutic potential of sulfonamides in managing inflammation and pain (Hashimoto et al., 2002).

Antibacterial and Antifungal Activities

Novel sulfanilamide-derived 1,2,3-triazole compounds have shown promising antibacterial potency. Through 1,3-dipolar cycloaddition reactions, these compounds were synthesized and screened in vitro for their antibacterial and antifungal activities. Some of these compounds exhibited significant potency against various tested strains, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Wang et al., 2010).

Cancer Research and Treatment

Sulfonamide compounds have been identified as inhibitors of tumor-associated carbonic anhydrase isozymes, such as carbonic anhydrase IX (CA IX), which is overexpressed in many tumor types and associated with tumor aggressiveness and poor prognosis. Halogenated sulfonamides, including those incorporating fluorine, have shown potent inhibitory effects on CA IX, suggesting their potential application as antitumor agents (Ilies et al., 2003).

Properties

IUPAC Name

N-[1-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N4O2S2/c1-2-31-24(28-29-25(31)34-17-19-9-6-10-21(27)15-19)23(16-18-7-4-3-5-8-18)30-35(32,33)22-13-11-20(26)12-14-22/h3-15,23,30H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFZWCNYEMIYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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